BRD0705

Kinase selectivity GSK3 paralogs Target engagement

BRD0705 is a first-in-class, ATP-competitive GSK3α inhibitor rationally designed for paralog selectivity. It achieves an 8-fold window over GSK3β (IC50 66 vs 515 nM) by exploiting an Asp→Glu hinge switch. Unlike pan-inhibitors, BRD0705 does NOT stabilize β-catenin, avoiding Wnt-driven toxicities. It is orally active, induces myeloid differentiation, impairs AML colony formation, and supports stem cell self-renewal β-catenin-independently. This compound is essential for clean target validation of GSK3α in AML, stem cell pluripotency, and kinase selectivity profiling.

Molecular Formula C20H23N3O
Molecular Weight 321.4 g/mol
Cat. No. B2589819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD0705
Molecular FormulaC20H23N3O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4
InChIInChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1
InChIKeyNCKLQXXBRWCYMA-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BRD0705: Paralog-Selective GSK3α Inhibitor for AML and Stem Cell Research


BRD0705 is a first-in-class, ATP-competitive, paralog-selective inhibitor of glycogen synthase kinase 3 alpha (GSK3α). It was rationally designed to exploit a single amino acid difference (Asp133→Glu196) in the ATP-binding hinge of GSK3α versus GSK3β, achieving an 8-fold selectivity over GSK3β (IC50 of 66 nM versus 515 nM) [1]. Unlike pan-GSK3 inhibitors such as CHIR-99021, BRD0705 does not stabilize β-catenin, thereby mitigating mechanism-based toxicity concerns [1]. The compound is orally active and has demonstrated in vivo efficacy in acute myeloid leukemia (AML) mouse models [1], as well as the ability to support long-term self-renewal of mouse embryonic stem cells, epiblast stem cells, and neural stem cells independent of β-catenin signaling [2].

Why BRD0705 Cannot Be Replaced by Pan-GSK3 or GSK3β-Selective Inhibitors


The ATP-binding domains of GSK3α and GSK3β share 95% amino acid identity and 100% similarity, making selective inhibition of a single paralog a major medicinal chemistry challenge [1]. Most GSK3 inhibitors, such as CHIR-99021 (IC50: 10 nM for GSK3α, 6.7 nM for GSK3β), are equipotent against both paralogs . Pan-GSK3 inhibition leads to β-catenin stabilization, which can drive Wnt pathway activation and has been linked to mechanism-based toxicities in clinical trials [1]. Conversely, GSK3β-selective inhibitors like BRD3731 fail to recapitulate the differentiation-inducing effects seen with GSK3α inhibition in AML [1]. Therefore, the specific paralog-selectivity profile of BRD0705—potent GSK3α inhibition with an 8-fold window over GSK3β—is functionally essential for its anti-leukemic activity and for promoting stem cell self-renewal without β-catenin activation [REFS-1, REFS-3]. Substituting BRD0705 with a non-selective or GSK3β-biased compound will result in a distinct and likely confounding biological outcome.

BRD0705 Quantitative Differentiation Evidence Against Closest Comparators


Paralog Selectivity: BRD0705 vs. BRD3731 vs. CHIR-99021

BRD0705 demonstrates an 8-fold selectivity for GSK3α over GSK3β, with an IC50 of 66 nM against GSK3α and 515 nM against GSK3β [1]. In contrast, the pan-GSK3 inhibitor CHIR-99021 inhibits GSK3α and GSK3β with nearly equal potency (IC50 10 nM and 6.7 nM, respectively), and the GSK3β-selective inhibitor BRD3731 has an IC50 of 45 nM for GSK3β and 490 nM for GSK3α (11-fold selectivity for GSK3β) [REFS-1, REFS-2]. The paralog selectivity of BRD0705 is structurally validated: a GSK3β D133E mutant (mimicking GSK3α) is potently inhibited by BRD0705 with an IC50 of 0.085 µM, whereas wild-type GSK3β shows an IC50 of 0.66 µM [1].

Kinase selectivity GSK3 paralogs Target engagement

β-Catenin Stabilization: BRD0705 vs. Pan-GSK3 Inhibitor CHIR-99021

A critical differentiator for BRD0705 is its lack of β-catenin stabilization, a hallmark of pan-GSK3 inhibition. In U937 AML cells and primary AML patient samples, BRD0705 treatment (up to 20 µM) did not increase β-catenin protein levels, whereas the pan-GSK3 inhibitor CHIR-99021 caused robust β-catenin accumulation [1]. This finding was confirmed in mouse embryonic stem cells, where BRD0705 promoted self-renewal independent of β-catenin signaling, in stark contrast to CHIR-99021, which acts through β-catenin-dependent Wnt activation [2].

Wnt signaling β-catenin stabilization Off-target signaling

Kinome-Wide Selectivity: BRD0705 vs. CHIR-99021

In a panel of 311 kinases, BRD0705 exhibited exceptional selectivity, with the next most potently inhibited kinases being CDK2, CDK3, and CDK5 with IC50 values of 6.87 µM, 9.74 µM, and 9.20 µM, respectively . This translates to selectivity margins of 87-fold, 123-fold, and 116-fold relative to its primary target GSK3α . While direct comparative kinome data for CHIR-99021 are not presented in the same panel, CHIR-99021 is reported to have >500-fold selectivity over a limited set of kinases (CDC2, ERK2) , but its potent inhibition of both GSK3 paralogs and β-catenin stabilization indicates a broader functional profile.

Kinase profiling Off-target activity Selectivity score

In Vivo Efficacy in AML: BRD0705 vs. Vehicle and GSK3β-Selective Inhibitor BRD3731

BRD0705 demonstrated significant in vivo anti-leukemic activity in multiple AML mouse models. In an MLL-AF9-driven AML model, oral administration of BRD0705 at 30 mg/kg twice daily significantly prolonged survival compared to vehicle (median survival not reached vs. ~30 days) [1]. In an HL-60-Luc xenograft model, both 15 mg/kg and 30 mg/kg doses of BRD0705 reduced tumor burden (quantified by bioluminescence) and extended survival (median survival: vehicle ~35 days; BRD0705 15 mg/kg ~45 days; 30 mg/kg >60 days) [1]. Importantly, the GSK3β-selective inhibitor BRD3731 did not provide a significant survival benefit in the same MV4-11-Luc model, underscoring that GSK3α-selective inhibition is essential for therapeutic effect [1].

Acute Myeloid Leukemia In vivo efficacy Survival benefit

Differential Effects on Normal Hematopoietic Cells

BRD0705 treatment impaired colony formation in multiple AML cell lines (MOLM-13, TF-1, U937, MV4-11, HL-60, NB4) and primary AML patient samples (n=5) in a dose-dependent manner, with near-complete ablation of colonies at 20 µM [1]. In stark contrast, BRD0705 had no significant effect on colony formation of normal human CD34+ hematopoietic stem and progenitor cells at the same concentrations [1]. This therapeutic window—selective toxicity toward AML cells while sparing normal hematopoietic cells—was not observed with the pan-GSK3 inhibitor CHIR-99021, which reduces colony formation in both malignant and normal cells [1].

Hematotoxicity Selectivity index Normal vs. cancer cells

Stem Cell Self-Renewal: BRD0705 vs. Pan-GSK3 Inhibitor CHIR-99021

In a recent preprint, BRD0705 was shown to support long-term self-renewal of mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs) independent of β-catenin signaling [1]. When combined with the tankyrase inhibitor IWR1, BRD0705 enabled stable co-culture of naive ESCs and primed EpiSCs while preserving their distinct molecular and functional identities [1]. In contrast, the pan-GSK3 inhibitor CHIR-99021 promotes stem cell self-renewal through β-catenin-dependent Wnt activation, which can lead to off-target differentiation or altered cell states [1].

Stem cell self-renewal Pluripotency β-catenin independence

BRD0705 Optimized Application Scenarios Based on Validated Evidence


Dissecting GSK3α-Specific Biology in Acute Myeloid Leukemia

Use BRD0705 to selectively inhibit GSK3α in AML cell lines or primary patient samples, inducing myeloid differentiation and impairing colony formation without stabilizing β-catenin or affecting normal hematopoietic progenitor survival [1]. This application is ideal for target validation, mechanistic studies of GSK3α in leukemogenesis, and pre-clinical efficacy testing in AML xenograft models, where oral dosing at 30 mg/kg BID has demonstrated robust survival benefit [1].

Maintaining Pluripotent Stem Cell States Without Wnt/β-Catenin Activation

Employ BRD0705 (alone or in combination with IWR1) to support the long-term self-renewal of naive mouse ESCs, primed EpiSCs, or NSCs while preserving their distinct molecular identities [2]. This β-catenin-independent mechanism enables co-culture of multiple pluripotent states and provides a clean system for studying stem cell fate decisions without confounding Wnt pathway activation, which is a major limitation of pan-GSK3 inhibitors like CHIR-99021 [2].

Kinase Selectivity Profiling and Chemical Biology Tool Compound Studies

Leverage the well-characterized 311-kinase selectivity profile of BRD0705 (≥87-fold selectivity over CDK2/3/5) as a high-quality chemical probe for GSK3α . Use BRD0705 in combination with the GSK3β-selective inhibitor BRD3731 to dissect paralog-specific functions in cellular signaling, or as a benchmark compound in kinase inhibitor discovery programs targeting GSK3 paralogs [1].

In Vivo Efficacy Studies in AML Mouse Models

Administer BRD0705 orally at 15-30 mg/kg twice daily in NSG mice bearing AML xenografts (e.g., MLL-AF9, HL-60-Luc, MV4-11-Luc) to evaluate anti-leukemic efficacy, survival benefit, and effects on leukemia-initiating cell frequency [1]. The compound's oral bioavailability and favorable DMPK properties make it suitable for extended in vivo dosing studies, with validated endpoints including bioluminescence imaging and Kaplan-Meier survival analysis [1].

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